Hydrodynamic Spacer Length of Tos-PEG9-t-butyl ester vs. Tos-PEG5 and Tos-PEG11 Variants
Tos-PEG9-t-butyl ester provides a PEG9 spacer, corresponding to an extended chain length of approximately 28-30 atoms, placing it within the empirically determined optimal range for PROTAC linker length (12 to over 20 carbons) [1]. This differentiates it quantitatively from shorter analogs like Tos-PEG5-t-butyl ester (~16-atom spacer) and longer variants like Tos-PEG11-t-butyl ester (~34-atom spacer) [2]. While direct DC50 data for PROTACs synthesized with this exact linker are not available in the public domain, the established class-level principle is that systematic variation of PEG chain length directly modulates degradation efficiency by altering ternary complex geometry [3].
| Evidence Dimension | PEG Chain Length (Number of Ethylene Glycol Units) |
|---|---|
| Target Compound Data | PEG9 (n=9) |
| Comparator Or Baseline | Tos-PEG5-t-butyl ester (n=5); Tos-PEG11-t-butyl ester (n=11) |
| Quantified Difference | n=9 provides an intermediate spacer length relative to n=5 and n=11. |
| Conditions | Structural determination from molecular formula and SMILES notation . |
Why This Matters
The PEG9 chain length is a balanced, mid-range spacer that aligns with established PROTAC linker length optima, making it a rational starting point for SAR campaigns compared to shorter or longer analogs.
- [1] MedChemExpress. PROTAC Linkers: Optimal Lengths. Technical Resource. View Source
- [2] CD BioGlyco. Tos-PEG11-t-butyl ester Product Page. View Source
- [3] Sinopeg. PROTAC Linker Design: Systematic Length Variation and Degradation Efficiency. View Source
